molecular formula C5H3BrClNO2S B1342331 5-Bromopyridine-3-sulfonyl chloride CAS No. 65001-21-0

5-Bromopyridine-3-sulfonyl chloride

Cat. No. B1342331
CAS RN: 65001-21-0
M. Wt: 256.51 g/mol
InChI Key: AVILRJQPDYPXFQ-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfonyl chloride is a chemical compound that serves as an intermediate in the synthesis of various pyridine derivatives. It is characterized by the presence of a bromine atom and a sulfonyl chloride group attached to a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine sulfonic acid chlorides and their derivatives has been explored in several studies. For instance, 4,4'-bipyridinium sulfonic acid chloride has been synthesized and characterized, indicating that similar methodologies could potentially be applied to the synthesis of 5-bromopyridine-3-sulfonyl chloride . Additionally, the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction suggests that halogen exchange reactions might be a viable route for synthesizing halogenated pyridine sulfonic acid chlorides .

Molecular Structure Analysis

While the specific molecular structure of 5-bromopyridine-3-sulfonyl chloride is not directly discussed, the structure of related compounds has been characterized using various analytical techniques such as FT-IR, XRD, SEM, EDX, TGA, and NMR spectroscopy . These techniques could be employed to analyze the molecular structure of 5-bromopyridine-3-sulfonyl chloride to confirm its identity and purity.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is well-documented, with 5-bromo-2-chloro-4-fluoro-3-iodopyridine being used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines . This suggests that 5-bromopyridine-3-sulfonyl chloride could also participate in various chemical reactions to yield a diverse array of functionalized pyridine derivatives. The cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper compounds indicates that bromopyridine sulfonic acid chlorides could undergo similar coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-3-sulfonyl chloride can be inferred from related compounds. For example, the thermal stability of similar sulfonic acid chlorides can be assessed using TGA . The solubility and reactivity in different solvents and under various conditions can be extrapolated from the behavior of compounds like 3-cyanopyridine-2-sulfonyl chlorides . Moreover, the presence of a sulfonyl chloride group suggests that 5-bromopyridine-3-sulfonyl chloride would be reactive towards nucleophiles, such as amines, to form sulfonylamides .

Scientific Research Applications

Synthesis of Nucleosides and Nucleotides

5-Bromopyridine-3-sulfonyl chloride is used in the synthesis of nucleosides and nucleotides. It has been employed in selective sulfonylation reactions to create monosulfonylated compounds, which are crucial intermediates in the synthesis of purine cyclonucleosides. This process offers a novel method for synthesizing these important biological compounds (Ikehara & Kaneko, 1970).

Synthesis of Functionalized Isoxazoles

The compound is instrumental in developing new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride. These reagents have multiple addressable handles and are used in regioselective synthesis of 5-sulfonylfluoro isoxazoles, a class of compounds with potential applications in various chemical syntheses (Leng & Qin, 2018).

Solid-Phase Synthesis of Heterocyclic Compounds

Polymer-supported sulfonyl chloride, which includes derivatives of 5-bromopyridine-3-sulfonyl chloride, has been used in solid-phase synthesis. This method is particularly useful for creating disubstituted 1,3-oxazolidin-2ones, compounds with significant medicinal potential, including antibacterial properties (Holte, Thijs, & Zwanenburg, 1998).

Catalysis in Organic Synthesis

5-Bromopyridine-3-sulfonyl chloride derivatives are utilized in catalysis for organic synthesis. For instance, ruthenium-catalyzed remote sulfonylation of N-Aryl-2-aminopyridines with aromatic sulfonyl chlorides is a notable example, demonstrating the versatility of these compounds in facilitating complex chemical reactions (Ramesh & Jeganmohan, 2017).

Synthesis of Anticancer Compounds

5-Bromopyridine-3-sulfonyl chloride derivatives have been used in the synthesis of anticancer compounds. A specific example is the creation of 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, which has demonstrated significant anticancer activity against specific cancer cell lines (Miao, Yan, & Zhao, 2010).

Safety And Hazards

5-Bromopyridine-3-sulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILRJQPDYPXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605335
Record name 5-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-3-sulfonyl chloride

CAS RN

65001-21-0
Record name 5-Bromopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-3-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-pyridine-3-sulfonic acid (Example B.2 step 1) (7.14 g, 30 mmol), phosphorus pentachloride (9.68 g, 47 mmol) and phosphorus oxychloride (20 mL) was heated to reflux for 4 h (according to J. Org. Chem. 1989, 54(2), 389. ). The reaction mixture was concentrated to dryness to give a yellow semisolid, dissolved in ice water and tert-butyl-methyl-ether, and cautiously added sat. NaHCO3-sol. until neutralized, saturated with solid NaCl, separated phases, dried organic layer over Na2SO4. Removal of the solvent in vacuum gave the title compound as a yellow solid (7.57 g, 98%). MS (EI) 254.9 [(M)+], 256.9 [(M+2)+] and 258.9 [(M+4)+]; mp 64° C.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AY Cherepakha, KO Stepannikova… - European Journal of …, 2018 - Wiley Online Library
Synthesis of novel five‐ and six‐membered heteroaromatic sulfonyl fluorides bearing bromine atom at various positions of the heterocyclic ring is described. The synthetic utility of these …
D Zhang, X Zhang, J Ai, Y Zhai, Z Liang, Y Wang… - Bioorganic & medicinal …, 2013 - Elsevier
… slowly poured on ice and the resulting white precipitate was collected by filtration and washed with cold water to give the crude 400 mg of 2-amino-5-bromopyridine-3-sulfonyl chloride …
JW Leahy, CA Buhr, HWB Johnson… - Journal of Medicinal …, 2012 - ACS Publications
… Analogue 14 was synthesized using a procedure similar to that outlined in Scheme 5 starting from the known 2-amino-5-bromopyridine-3-sulfonyl chloride. (55) The noncommercially …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
Y Liu, Y Liu, Z Xu, L Yang, Z Wang, D Zhang… - Monatshefte für Chemie …, 2016 - Springer
… Chemosensor 2 is synthesized in high yield by reacting 5-bromopyridine-3-sulfonyl chloride with rhodamine B ethylenediamine (chemosensor 1) in dichloromethane. Compared with …
H Wei, G Wang, B Li, J Huang, H Li… - Heterocyclic …, 2016 - degruyter.com
… The analogous transformations involving 2-amino-5-chloropyridine-3-sulfonyl chloride (4c) and 2-amino-5-bromopyridine-3-sulfonyl chloride (4d) proceeded more efficiently yielding …
W Wang, L Zhang, L Morlock, NS Williams… - Journal of medicinal …, 2019 - ACS Publications
… Reaction of amine 1a with 5-bromopyridine-3-sulfonyl chloride (Procedure A) yielded 75 as a white solid (79%); mp 171–173 C. H NMR (500 MHz, CDCl 3 ) δ 8.81 (s, 2H), 8.18 (t, J = …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
K Ellard, M Sunose, K Bell, N Ramsden… - Bioorganic & medicinal …, 2012 - Elsevier
… Preparation of sulfonamide 6 was achieved by reaction of 5-bromopyridine-3-sulfonyl chloride 5 with tert-butylamine, in pyridine. Subsequent Suzuki coupling with 2-aminopyridine-5-…

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